2-Chloro-2-oxo-1-phenylethyl acetate

Description

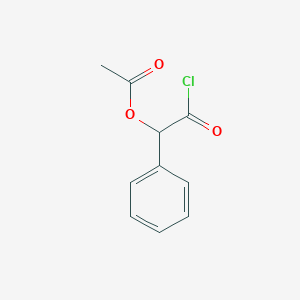

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-2-oxo-1-phenylethyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERNQQVIUAZUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870897 | |

| Record name | 1-(Chloroformyl)benzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638-63-7 | |

| Record name | O-Acetylmandeloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloroformyl)benzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1638-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloroformyl)benzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloroformyl)benzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Chloro-2-oxo-1-phenylethyl acetate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-oxo-1-phenylethyl acetate, also known by its commercial name O-Acetylmandelic chloride, is a highly reactive, chiral acylating agent of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a reactive acid chloride and a protecting acetate group on a chiral backbone, renders it a valuable building block for the stereoselective synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] This guide provides an in-depth analysis of its molecular structure, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization, and a discussion of its reactivity and applications, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

2-Chloro-2-oxo-1-phenylethyl acetate is a derivative of mandelic acid, an alpha-hydroxy carboxylic acid. The carboxylic acid is converted to an acyl chloride, and the alpha-hydroxyl group is acetylated. This structural arrangement is key to its utility, providing a reactive handle for acylation while the acetate protects the stereocenter.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |

| Molecular Weight | 212.63 g/mol | [1][2] |

| CAS Number | 1638-63-7 (racemate) | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| IUPAC Name | 2-chloro-2-oxo-1-phenylethyl acetate | [2] |

| Synonyms | O-Acetylmandelic chloride, O-Acetylmandeloyl chloride | [1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); reacts vigorously with water and alcohols. | |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |

Synthesis Protocol: From Mandelic Acid to a Versatile Reagent

The most reliable and widely recognized synthesis of 2-chloro-2-oxo-1-phenylethyl acetate proceeds via a two-step process starting from mandelic acid. This protocol is adapted from a well-established procedure in Organic Syntheses, ensuring reproducibility and high yield.

Step 1: Acetylation of Mandelic Acid to O-Acetylmandelic Acid

The first step involves the protection of the hydroxyl group of mandelic acid as an acetate ester. This is a critical maneuver to prevent unwanted side reactions at the hydroxyl position during the subsequent chlorination step. The choice of acetyl chloride as the acetylating agent is driven by its high reactivity and the ease of removing the excess reagent and byproducts.

Experimental Protocol:

-

To a 500-mL flask equipped with a reflux condenser and a gas outlet, add 105 g (0.69 mol) of mandelic acid.

-

Carefully add 151 g (1.92 mol) of acetyl chloride. An exothermic reaction should commence. Gentle warming on a water bath may be necessary to initiate the reaction.

-

Once a clear solution is obtained, continue to warm the flask on a water bath to distill off the excess acetyl chloride.

-

Remove the last traces of acetyl chloride under vacuum.

-

Allow the resulting O-acetylmandelic acid to crystallize upon standing. The expected yield is 130–133 g (97–99%).

Step 2: Chlorination of O-Acetylmandelic Acid to 2-Chloro-2-oxo-1-phenylethyl acetate

The second step is the conversion of the carboxylic acid functionality of O-acetylmandelic acid into an acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol:

-

To the crude O-acetylmandelic acid from the previous step, add 250 g (2.1 mol) of thionyl chloride in a flask equipped with a reflux condenser and a gas outlet to a scrubber.

-

The reaction will start at room temperature. Heat the mixture to reflux for four hours to ensure complete conversion.

-

After the reflux period, distill off the excess thionyl chloride.

-

Purify the resulting 2-chloro-2-oxo-1-phenylethyl acetate by vacuum distillation. The product is a nearly colorless liquid. The expected yield is 115–120 g (79–82%).

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are paramount in synthetic chemistry. The following data represent the expected spectroscopic characteristics of 2-chloro-2-oxo-1-phenylethyl acetate.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ (ppm): 7.5-7.3 (m, 5H, Ar-H), 6.0 (s, 1H, CH), 2.2 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 170.0 (C=O, ester), 168.0 (C=O, acyl chloride), 134.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 75.0 (CH), 20.8 (CH₃) |

| FT-IR (neat) | ν (cm⁻¹): ~3030 (Ar C-H), ~1810 (C=O, acyl chloride), ~1750 (C=O, ester), ~1230 (C-O, ester) |

| Mass Spec. (EI) | m/z: 212/214 (M⁺), 177 ([M-Cl]⁺), 107, 77 |

Note: Predicted spectral data based on typical values for similar functional groups. Actual values may vary slightly.

Reactivity and Applications in Drug Development

The synthetic utility of 2-chloro-2-oxo-1-phenylethyl acetate stems from the high electrophilicity of the acyl chloride carbon, making it an excellent acylating agent for a wide range of nucleophiles, including alcohols, phenols, and amines.

Acylation Reactions

The general mechanism involves the nucleophilic attack on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group. This reaction is typically rapid and often exothermic.

Application in the Synthesis of β-Lactam Antibiotics

A significant application of chiral acyl chlorides is in the synthesis of β-lactam antibiotics, such as penicillins and cephalosporins. The core structure of these antibiotics, the β-lactam ring, is often functionalized at the nitrogen atom with an acyl group. The use of an enantiomerically pure acylating agent like (R)- or (S)-2-chloro-2-oxo-1-phenylethyl acetate can be crucial for the synthesis of stereochemically defined antibiotic analogues.

For instance, the acylation of 6-aminopenicillanic acid (6-APA), the common precursor for many semisynthetic penicillins, with 2-chloro-2-oxo-1-phenylethyl acetate would introduce the O-acetylmandelyl side chain. This modification can influence the biological activity and pharmacokinetic properties of the resulting penicillin derivative.

Role as a Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. The chiral nature of 2-chloro-2-oxo-1-phenylethyl acetate allows it to be used in this capacity. For example, in a Staudinger reaction for the synthesis of β-lactams, the reaction between a ketene and an imine can be rendered diastereoselective by the presence of a chiral substituent on either the ketene or the imine. By using a ketene derived from 2-chloro-2-oxo-1-phenylethyl acetate, the stereocenter on the acylating agent can influence the stereochemical outcome of the cycloaddition, leading to the preferential formation of one diastereomer of the β-lactam product. This diastereomer can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched final product.

Conclusion

2-Chloro-2-oxo-1-phenylethyl acetate is a potent and versatile synthetic intermediate with significant applications in organic synthesis, particularly in the realm of pharmaceutical development. Its well-defined synthesis, distinct spectroscopic signature, and predictable reactivity make it a valuable tool for the construction of complex, chiral molecules. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Matrix Fine Chemicals. 2-CHLORO-2-OXO-1-PHENYLETHYL ACETATE | CAS 1638-63-7. [Link]

Sources

2-Chloro-2-oxo-1-phenylethyl acetate synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate

Introduction

2-Chloro-2-oxo-1-phenylethyl acetate, also known by its commercial name O-Acetylmandelic chloride (CAS No: 1638-63-7), is a highly valuable bifunctional reagent in modern organic synthesis.[1] Its molecular structure incorporates both a reactive acid chloride and a stable ester functional group, making it an exceptional building block for introducing the O-acetylmandeloyl moiety into complex molecular architectures.[1] This unique combination of functionalities allows for selective and sequential reactions, a property highly sought after by researchers in pharmaceutical development and materials science for the creation of novel chemical entities and functionalized materials.[1] This guide provides a comprehensive overview of a robust and field-proven pathway for its synthesis, grounded in fundamental principles of organic chemistry.

Retrosynthetic Analysis and Pathway Selection

The synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate is most logically approached by disconnecting the two key functional groups: the acid chloride and the acetate ester. A retrosynthetic analysis logically points to O-Acetylmandelic acid as the immediate precursor, which itself can be readily derived from the commercially available and inexpensive starting material, Mandelic Acid.

This two-step pathway is advantageous due to its high efficiency, the use of well-understood and reliable reactions, and the relative ease of purification of the intermediate and final products.

Caption: High-level retrosynthetic pathway.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues. This synthesis relies on two cornerstone reactions of organic chemistry.

Step 1: Acetylation of Mandelic Acid

The first step involves the protection of the secondary hydroxyl group of mandelic acid as an acetate ester. This is a classic nucleophilic acyl substitution reaction. The hydroxyl oxygen of mandelic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The use of a base like pyridine can be employed to neutralize the acid byproduct and catalyze the reaction.

Step 2: Chlorination of O-Acetylmandelic Acid

The conversion of the carboxylic acid to an acid chloride is achieved using a potent chlorinating agent. While thionyl chloride is a viable option, oxalyl chloride often provides cleaner reactions and milder conditions, with byproducts (CO, CO₂, HCl) that are entirely gaseous, simplifying purification. The reaction is typically catalyzed by a trace amount of N,N-dimethylformamide (DMF). The mechanism proceeds via the formation of a Vilsmeier reagent intermediate from the reaction of oxalyl chloride and DMF. This highly electrophilic intermediate is then attacked by the carboxylic acid, leading to a series of substitutions that ultimately release the gaseous byproducts and yield the desired acid chloride.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Safety Precaution: This procedure involves hazardous chemicals, including the highly corrosive and water-reactive oxalyl chloride.[2][3] All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves. All glassware must be thoroughly dried before use.

Caption: Experimental workflow for the two-part synthesis.

Part A: Synthesis of O-Acetylmandelic Acid

This procedure is adapted from established methods for the acetylation of mandelic acid.[4]

Materials:

-

Mandelic Acid (1.0 eq)

-

Acetic Anhydride (2.5 eq)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add mandelic acid (1.0 eq).

-

Add acetic anhydride (2.5 eq) to the flask.

-

Heat the reaction mixture with stirring to approximately 100°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride. O-Acetylmandelic acid will precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the product under vacuum to a constant weight. The resulting O-Acetylmandelic acid should be a white crystalline solid.

Part B: Synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate

Materials:

-

O-Acetylmandelic Acid (from Part A, 1.0 eq)

-

Oxalyl Chloride (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF, catalytic amount, ~1-2 drops)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Inert gas inlet (Nitrogen or Argon)

-

Gas outlet bubbler

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet connected to a bubbler outlet to vent HCl and CO gases safely.

-

Under a positive pressure of inert gas, add the dried O-Acetylmandelic acid (1.0 eq) to the flask, followed by anhydrous dichloromethane to create a suspension.

-

Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Cool the flask in an ice bath to 0°C with stirring.

-

Charge the dropping funnel with oxalyl chloride (1.5 eq) and add it dropwise to the stirred suspension over 30-45 minutes. Vigorous gas evolution will be observed.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 1-2 hours or until gas evolution has completely ceased. The mixture should become a clear solution.

-

Carefully remove the solvent and any remaining volatile reagents under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2-Chloro-2-oxo-1-phenylethyl acetate, is often used in subsequent steps without further purification. If high purity is required, vacuum distillation can be performed, though care must be taken due to the compound's reactivity.

Data Presentation & Characterization

Reagent Summary Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. (Part B) | Density (g/mL) |

| O-Acetylmandelic Acid | 194.18 | 1.0 | N/A |

| Oxalyl Chloride | 126.93 | 1.5 | 1.479 |

| Dichloromethane | 84.93 | Solvent | 1.327 |

| DMF (catalyst) | 73.09 | Catalytic | 0.944 |

Expected Product Characterization

The final product, 2-Chloro-2-oxo-1-phenylethyl acetate (MW: 212.63 g/mol ), should be a liquid at room temperature.[1] Structural confirmation is best achieved through spectroscopic methods.

-

¹H NMR (CDCl₃): Expected signals would include a singlet for the acetyl methyl protons (~2.2 ppm), a singlet for the benzylic proton (~6.1 ppm), and multiplets for the aromatic protons of the phenyl group (~7.4-7.5 ppm).

-

¹³C NMR (CDCl₃): Key signals would be observed for the acetyl methyl carbon (~20 ppm), the benzylic carbon (~75 ppm), aromatic carbons (~127-135 ppm), the ester carbonyl carbon (~168 ppm), and the highly deshielded acid chloride carbonyl carbon (~169 ppm).

-

IR (neat): Two distinct and strong carbonyl stretching bands are expected. One for the ester C=O group (~1750 cm⁻¹) and another at a higher frequency for the acid chloride C=O group (~1800 cm⁻¹).

Safety and Handling of Key Reagents

Proper handling of the chemicals involved is paramount to ensuring laboratory safety.

| Reagent | GHS Hazard Statements | Key Safety Precautions |

| Oxalyl Chloride | H302, H312, H330, H314, H335, EUH014 | Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases.[5] Must be handled under an inert, dry atmosphere in a chemical fume hood.[2] |

| Acetic Anhydride | H226, H302, H331, H314 | Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Corrosive. |

| Dichloromethane | H315, H319, H335, H336, H351, H373 | Causes skin and eye irritation. May cause respiratory irritation and drowsiness. Suspected of causing cancer. |

References

-

Thayer, F. K. (1925). Acetylmandelic Acid and Acetylmandelyl Chloride. Organic Syntheses, 4, 1. doi:10.15227/orgsyn.004.0001. Available at: [Link]

-

Loba Chemie. (2023). Safety Data Sheet: OXALYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloro-2-oxo-1-phenylethyl Acetate for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-2-oxo-1-phenylethyl acetate (CAS 1638-63-7), a highly reactive reagent utilized in pharmaceutical development and complex organic synthesis. This document is intended for researchers, scientists, and drug development professionals who work with this versatile but hazardous compound. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Compound Profile and Strategic Importance

2-Chloro-2-oxo-1-phenylethyl acetate, also known by its commercial name O-Acetylmandelic chloride, is a valuable synthetic intermediate.[1][2] Its bifunctional nature, possessing both a reactive acid chloride and an ester group, makes it an efficient building block for introducing the O-acetylmandeloyl moiety into more complex molecules.[1] This reactivity is pivotal in the synthesis of novel chemical entities, particularly in the development of new pharmaceutical compounds.[1] However, the very features that make it synthetically useful also render it hazardous, necessitating meticulous handling and a thorough understanding of its chemical properties.

Chemical Identity

| Property | Value |

| IUPAC Name | 2-chloro-2-oxo-1-phenylethyl acetate |

| Synonyms | O-Acetylmandelic chloride, 1-(Chloroformyl)benzyl acetate, 2-Acetoxy-2-phenylacetyl chloride |

| CAS Number | 1638-63-7 |

| Molecular Formula | C10H9ClO3 |

| Molecular Weight | 212.63 g/mol |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Atom nodes C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; O1 [label="O", pos="2.25,0.75!", fontcolor="#EA4335"]; O2 [label="O", pos="2.25,-0.75!", fontcolor="#EA4335"]; C3 [label="C", pos="3.5,-0.75!", fontcolor="#202124"]; C4 [label="H3", pos="4.25,-0.75!", fontcolor="#5F6368"]; C5 [label="C", pos="-1.5,0!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.25,0.75!", fontcolor="#34A853"]; O3 [label="O", pos="-2.25,-0.75!", fontcolor="#EA4335"]; C6 [label="C", pos="0,1.5!", fontcolor="#202124"]; C7 [label="C", pos="0.75,2.5!", fontcolor="#202124"]; C8 [label="C", pos="0,3.5!", fontcolor="#202124"]; C9 [label="C", pos="-1.5,3.5!", fontcolor="#202124"]; C10 [label="C", pos="-2.25,2.5!", fontcolor="#202124"]; C11 [label="C", pos="-1.5,1.5!", fontcolor="#202124"]; H1 [label="H", pos="-0.5,0!", fontcolor="#5F6368"];

// Bond edges C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; O2 -- C3; C3 -- C4; C1 -- C5; C5 -- Cl; C5 -- O3 [style=double]; C1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6; C1 -- H1;

}

Caption: 2D Structure of 2-Chloro-2-oxo-1-phenylethyl acetate

Hazard Identification and Risk Assessment

This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing, and is harmful if inhaled or ingested, causing burns to the respiratory and digestive tracts.[3] The primary danger stems from the high reactivity of the acyl chloride group, which reacts vigorously with nucleophiles, most notably water.

GHS Hazard Statements

Key Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Odor | Pungent, chlorine-like | [3] |

| Boiling Point | 125-130 °C @ 10 mmHg | [3] |

| Flash Point | 112 °C | [3] |

| Density | 0.943 g/cm³ | [3] |

| Reactivity | Moisture sensitive; reacts vigorously with water, alcohols, strong bases, and oxidizing agents. | [3] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide. | [3] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory when handling 2-Chloro-2-oxo-1-phenylethyl acetate.

Primary Engineering Controls

-

Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.

-

Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain its integrity and prevent the formation of hydrochloric acid.[1]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are essential in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Given the corrosive nature of this compound, butyl rubber or Viton™ gloves are recommended. Always inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A flame-retardant lab coat, worn over long-sleeved clothing and long pants, is necessary. For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.

-

Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Caption: General workflow for safely handling 2-Chloro-2-oxo-1-phenylethyl acetate.

Safe Handling and Storage Protocols

The high reactivity of this compound demands a disciplined and methodical approach to its handling and storage.

Storage

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Atmosphere: The container must be tightly sealed and stored under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[1]

-

Location: Store in a designated corrosives cabinet, segregated from incompatible materials, particularly bases, alcohols, and oxidizing agents.

Experimental Workflow: A Step-by-Step Guide

-

Preparation:

-

Ensure all glassware is oven-dried to remove any traces of water.

-

Set up the reaction apparatus within a chemical fume hood.

-

Purge the apparatus with an inert gas (nitrogen or argon).

-

Don all required PPE before retrieving the reagent from storage.

-

-

Handling:

-

Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of moisture from the air.

-

Use a syringe or cannula to transfer the liquid reagent under a positive pressure of inert gas.

-

Add the reagent dropwise to the reaction mixture to control the exothermic reaction that may occur.

-

Always keep the reagent container sealed under an inert atmosphere when not in use.

-

-

Post-Reaction Quenching and Work-up:

-

Any unreacted 2-Chloro-2-oxo-1-phenylethyl acetate must be safely quenched before disposal or work-up.

-

Slowly and cautiously add the reaction mixture to a separate flask containing a suitable quenching agent, such as isopropanol or ethanol, while cooling in an ice bath. This will convert the reactive acyl chloride to a less reactive ester.

-

After the initial quench, water can be cautiously added to hydrolyze any remaining reagent.

-

The resulting acidic solution should be neutralized with a base, such as sodium bicarbonate, before further processing or disposal.

-

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Leak Procedures

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

-

Evacuation and Notification:

-

Alert all personnel in the immediate vicinity and evacuate the area.

-

If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

-

Small Spill Cleanup (for trained personnel only):

-

Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

-

Contain the spill by creating a dike around it with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

-

Slowly and cautiously cover the spill with the absorbent material, working from the outside in to minimize splashing.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable neutralizing agent (e.g., a dilute solution of sodium bicarbonate), followed by a thorough cleaning with soap and water.

-

Waste Disposal

All waste containing 2-Chloro-2-oxo-1-phenylethyl acetate or its byproducts must be treated as hazardous waste.

-

Quenching: Before disposal, any unreacted reagent must be quenched as described in the "Post-Reaction Quenching and Work-up" section. This involves reaction with an alcohol followed by cautious hydrolysis and neutralization.

-

Containerization: Collect all quenched and neutralized waste in a clearly labeled, sealed container. The label should accurately describe the contents, including the fact that it is a neutralized solution from a reaction involving 2-Chloro-2-oxo-1-phenylethyl acetate.

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

2-Chloro-2-oxo-1-phenylethyl acetate is a powerful tool in synthetic chemistry, but its utility is matched by its hazardous nature. A comprehensive understanding of its reactivity, coupled with strict adherence to the safety protocols outlined in this guide, is paramount for its safe and effective use in a research and development setting. By prioritizing safety through proper engineering controls, diligent use of personal protective equipment, and methodical handling and disposal practices, researchers can mitigate the risks associated with this valuable reagent.

References

Sources

Methodological & Application

Experimental protocol for using 2-Chloro-2-oxo-1-phenylethyl acetate

Application Note: Experimental Protocol for 2-Chloro-2-oxo-1-phenylethyl Acetate ( -Acetylmandeloyl Chloride)

Introduction & Chemical Identity

2-Chloro-2-oxo-1-phenylethyl acetate (CAS: 1638-63-7), commonly known as

-

Chiral Derivatizing Agent (CDA): It acts as a cost-effective alternative to Mosher's acid chloride (

-methoxy- -

Chiral Synthon: It introduces the protected

-hydroxy-phenylacetic acid moiety into active pharmaceutical ingredients (APIs). It is a structural analog to the key intermediate used in the synthesis of antiplatelet drugs like Clopidogrel , differing only by the absence of a chlorine substituent on the phenyl ring.

Chemical Properties Table[2][3][4][5]

| Property | Data |

| IUPAC Name | 2-Chloro-2-oxo-1-phenylethyl acetate |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 212.63 g/mol |

| Physical State | Colorless to pale yellow liquid (fumes in air) |

| Solubility | Soluble in DCM, |

| Stability | Moisture sensitive; hydrolyzes to |

Safety & Handling (Critical)

This compound is an acid chloride and a lachrymator . Strict adherence to safety protocols is required.

-

Moisture Sensitivity: Reacts violently with water/humidity to release hydrogen chloride (HCl) gas. All glassware must be flame-dried or oven-dried (

C) and cooled under inert gas ( -

Corrosivity: Causes severe skin burns and eye damage. Double-glove (Nitrile) and use a chemical fume hood.

-

Storage: Store at

C under an inert atmosphere. If the liquid turns cloudy or precipitates white solids, it has likely hydrolyzed to the carboxylic acid.

Application 1: Determination of Enantiomeric Excess (Analytical Protocol)

This protocol describes the derivatization of a chiral amine or alcohol (the "substrate") to form diastereomers.[2][3] The distinct chemical environments created by the chiral mandeloyl center allow for the separation of enantiomeric signals in

Mechanistic Rationale

The reaction proceeds via Nucleophilic Acyl Substitution . The nucleophile (substrate) attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, restoring the carbonyl and yielding the ester (from alcohols) or amide (from amines). The "O-acetyl" group protects the

Visualization: Reaction Mechanism

Figure 1: Mechanism of derivatization. The base (Pyridine/DMAP) acts as an HCl scavenger and nucleophilic catalyst.

Step-by-Step Protocol

Reagents:

-

Substrate (Unknown Alcohol/Amine): 0.1 mmol

- -Acetylmandeloyl Chloride: 0.15 mmol (1.5 eq)

-

Pyridine: 0.2 mmol (2.0 eq) (or Triethylamine)

-

DMAP (4-Dimethylaminopyridine): 0.01 mmol (10 mol%) - Optional, accelerates reaction for hindered alcohols.

-

Solvent: Anhydrous

(Deuterated DCM) or

Procedure:

-

Preparation: In a clean, dry NMR tube (or 1-dram vial for external workup), dissolve 0.1 mmol of the substrate in 0.5 mL of anhydrous deuterated solvent.

-

Base Addition: Add Pyridine (and DMAP if necessary). Shake gently.

-

Reagent Addition: Add

-Acetylmandeloyl chloride dropwise via a microliter syringe.-

Note: Evolution of heat or slight fuming is normal.

-

-

Incubation: Allow the reaction to stand at Room Temperature (RT) for 10–30 minutes.

-

Validation: Monitor by TLC if performing in a vial. For NMR tubes, reaction is often fast enough to measure immediately.

-

-

Quench (Optional but Recommended): If the spectrum is messy due to excess acid chloride, add 50

L of -

Analysis: Acquire

H-NMR.

Data Interpretation (Self-Validating)

The resulting product is a mixture of diastereomers (

-

Look for: The splitting of the acetyl methyl singlet (

ppm) or the methine proton ( -

Calculation:

Where

Application 2: Preparative Synthesis (API Intermediate)

This protocol outlines the synthesis of an amide intermediate, similar to the chemistry used in Clopidogrel synthesis.

Workflow Diagram

Figure 2: Preparative workflow for amide synthesis.

Protocol (Scale: 10 mmol)

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and an addition funnel. Flush with Nitrogen.[4]

-

Charge: Add 10 mmol of amine substrate (e.g., a secondary amine) and 15 mmol (1.5 eq) of Triethylamine (TEA) to 30 mL of anhydrous Dichloromethane (DCM).

-

Cooling: Submerge RBF in an ice/water bath (

C). -

Addition: Dissolve 11 mmol (1.1 eq) of

-Acetylmandeloyl chloride in 10 mL DCM. Add this solution dropwise over 20 minutes.-

Critical Control: Do not let the internal temperature rise above

C to prevent impurity formation.

-

-

Reaction: Remove ice bath and stir at RT for 3 hours.

-

Workup:

-

Wash organic layer with 1N HCl (2 x 20 mL) to remove excess TEA and unreacted amine.

-

Wash with Sat.

(2 x 20 mL) to hydrolyze and remove excess acid chloride (as mandelate salt). -

Wash with Brine (1 x 20 mL).

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| White precipitate immediately upon addition | Formation of Amine-HCl salt | Normal. Ensure efficient stirring. |

| Low Yield / Hydrolysis Product | Wet solvent or old reagent | Redistill solvents; check reagent quality (IR: Carbonyl stretch at |

| Racemization of Product | Temperature too high or base too strong | Keep addition at |

| NMR peaks broad | Rotamers (restricted rotation) | Run NMR at elevated temperature ( |

References

-

Chiral Derivatization Principles: Chiral derivatizing agent. Wikipedia. Available at: [Link]

-

Reaction Mechanism (Acyl Chlorides): Reactions of Acyl Chlorides with Amines. Chemistry LibreTexts. Available at: [Link]

- Pharmaceutical Application (Contextual):Process for preparing clopidogrel. Google Patents (US20080287679A1).

-

Safety Data: Safety Data Sheet: O-Acetylmandelic acid chloride. Jigs Pharma. Available at: [Link]

The Strategic Role of 2-Chloro-2-oxo-1-phenylethyl Acetate in Pharmaceutical Intermediate Synthesis: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the efficient synthesis of complex molecular architectures is paramount. Key to this endeavor is the strategic use of versatile and reactive intermediates that can serve as reliable building blocks for active pharmaceutical ingredients (APIs). Among these, 2-Chloro-2-oxo-1-phenylethyl acetate, also known by its synonym O-Acetylmandelic chloride, has emerged as a valuable reagent. Its bifunctional nature, possessing both a reactive acyl chloride and a protected hydroxyl group in the form of an acetate, allows for sequential and controlled modifications, rendering it a strategic asset in multi-step synthetic campaigns.

This technical guide provides an in-depth exploration of 2-Chloro-2-oxo-1-phenylethyl acetate, from its fundamental synthesis to its application as a pharmaceutical intermediate. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in established chemical principles.

Unveiling the Intermediate: Properties and Significance

2-Chloro-2-oxo-1-phenylethyl acetate (CAS 1638-63-7) is a colorless to pale yellow liquid with a pungent odor, indicative of its acyl chloride functionality.[1] Its utility in organic synthesis is primarily derived from the high reactivity of the acyl chloride group, which readily participates in nucleophilic acyl substitution reactions. This makes it an excellent precursor for the formation of esters and amides.[1]

The presence of the acetate group at the α-position serves as a protecting group for the hydroxyl functionality of mandelic acid, from which it is derived. This protection prevents unwanted side reactions at the hydroxyl position while the acyl chloride is being manipulated. The acetate can be later hydrolyzed to reveal the free hydroxyl group, opening avenues for further functionalization. This strategic protection and deprotection sequence is a cornerstone of its application in the synthesis of complex molecules, including chiral drugs.[2]

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₃ | |

| Molecular Weight | 212.63 g/mol | |

| Boiling Point | 125-130 °C at 10 mmHg | |

| Solubility | Soluble in organic solvents like dichloromethane and ether; reacts with water. |

Synthesis of 2-Chloro-2-oxo-1-phenylethyl Acetate: A Two-Step Protocol

The synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate is a well-established two-step process starting from mandelic acid. The first step involves the acetylation of the hydroxyl group of mandelic acid, followed by the conversion of the carboxylic acid to an acyl chloride.

Workflow for the Synthesis of 2-Chloro-2-oxo-1-phenylethyl Acetate

Caption: Synthesis pathway of 2-Chloro-2-oxo-1-phenylethyl acetate.

Part A: Synthesis of Acetylmandelic Acid

This initial step protects the hydroxyl group of mandelic acid as an acetate ester. Acetyl chloride is a common and effective acetylating agent for this transformation.[3]

Protocol:

-

Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 105 g (0.69 mol) of mandelic acid.

-

Reagent Addition: Carefully add 151 g (1.92 mol) of acetyl chloride. An exothermic reaction should commence.[3] Gentle warming on a water bath may be necessary to initiate the reaction.

-

Reaction Monitoring: Once a clear solution is obtained, continue warming the mixture on a water bath to drive the reaction to completion and to begin distilling off the excess acetyl chloride.

-

Work-up and Isolation: Remove the remaining traces of acetyl chloride under vacuum. The resulting acetylmandelic acid will crystallize upon standing. The yield is typically high, around 97-99%.[3]

Causality of Experimental Choices:

-

Excess Acetyl Chloride: Using an excess of acetyl chloride ensures the complete acetylation of mandelic acid and also serves as a solvent for the reaction.

-

Water Bath: Gentle heating is employed to control the reaction rate and prevent the decomposition of the product.

-

Vacuum: Removal of excess acetyl chloride under vacuum is crucial to obtain a pure product and to prevent its interference in the subsequent step.

Part B: Synthesis of 2-Chloro-2-oxo-1-phenylethyl Acetate (Acetylmandelyl Chloride)

The conversion of the carboxylic acid functionality of acetylmandelic acid to an acyl chloride is efficiently achieved using thionyl chloride.[3]

Protocol:

-

Reaction Setup: To the crude acetylmandelic acid from Part A in the same flask, add 250 g (2.1 mol) of thionyl chloride.

-

Reaction Conditions: The reaction begins at room temperature. Heat the mixture to reflux for 4 hours to ensure complete conversion.[3]

-

Work-up and Purification: After the reflux period, distill off the excess thionyl chloride. The residue is then distilled under reduced pressure. The product, 2-Chloro-2-oxo-1-phenylethyl acetate, is collected as a colorless liquid boiling at 125–130°C/10 mm Hg.[3] The expected yield is in the range of 79–82%.[3]

Causality of Experimental Choices:

-

Thionyl Chloride: Thionyl chloride is a preferred reagent for this conversion as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.

-

Reflux: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, prolonged refluxing should be avoided as it can lead to decreased yields.[3]

-

Vacuum Distillation: The product is purified by vacuum distillation to prevent decomposition at higher temperatures.

Application in Pharmaceutical Intermediate Synthesis: The Gateway to Chiral Amines and Cathinone Scaffolds

The high reactivity of the acyl chloride group in 2-Chloro-2-oxo-1-phenylethyl acetate makes it an excellent electrophile for reactions with a variety of nucleophiles, most notably amines. This reaction is fundamental to its utility in pharmaceutical synthesis.

General Reaction with Amines: Formation of Amides

The reaction of an acyl chloride with a primary or secondary amine yields an N-substituted amide. This is a robust and high-yielding transformation.[4][5] Two equivalents of the amine are typically used; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct.[6]

Proposed Synthesis of a Cathinone Precursor: 2-Amino-1-phenylpropan-1-one

Substituted cathinones are a class of psychoactive substances that are structurally related to amphetamines.[7] A key intermediate in the synthesis of many substituted cathinones is 2-amino-1-phenylpropan-1-one.[8] 2-Chloro-2-oxo-1-phenylethyl acetate can serve as a starting material for the synthesis of this important precursor.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of a cathinone precursor.

Step-by-Step Protocol (Proposed):

-

Amidation:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve 2-Chloro-2-oxo-1-phenylethyl acetate in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of two equivalents of methylamine in the same solvent via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-2-acetoxy-2-phenylacetamide.

-

-

Hydrolysis (Deprotection):

-

Reaction Setup: Dissolve the crude amide intermediate in a suitable solvent mixture (e.g., methanol/water).

-

Reagent Addition: Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a base (e.g., NaOH) and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the hydrolysis of the acetate group by TLC.

-

Work-up and Isolation: After completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the resulting 2-(methylamino)-1-phenylethan-1-one by column chromatography or crystallization.

-

This resulting intermediate provides a versatile scaffold for the synthesis of a variety of substituted cathinones through further chemical modifications.[9]

Safety and Handling

2-Chloro-2-oxo-1-phenylethyl acetate is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

-

Hazard Statements: It is corrosive and can cause severe skin burns and eye damage.[10]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition due to moisture.[11]

Conclusion

2-Chloro-2-oxo-1-phenylethyl acetate is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its synthesis from readily available mandelic acid is straightforward, and its bifunctional nature allows for strategic and controlled chemical transformations. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this key building block in the development of novel and complex pharmaceutical agents. As with all chemical procedures, a thorough understanding of the underlying principles and a commitment to safety are essential for successful and reproducible outcomes.

References

-

Organic Syntheses, Coll. Vol. 1, p.12 (1941); Vol. 3, p.1. ([Link])

-

(R)-O-Acetylmandelic Acid Chloride - High Purity & Stability at Best Price. ([Link])

- US Patent 3,028,429A. Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. ()

- GB Patent 2213144A. Process for the production of acetyl chloride. ()

-

Organic Chemistry Portal. Acyl chloride synthesis. ([Link])

-

Silva, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1939. ([Link])

-

PrepChem. Synthesis of O-(α-Phenyl-β-mercaptopropanoyl)mandelic acid. ([Link])

-

PubChem. (+)-O-Acetyl-L-mandelic Acid. ([Link])

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. ([Link])

-

Wikipedia. Substituted cathinone. ([Link])

-

Chemguide. THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. ([Link])

-

Musgrave, R. (2017, March 13). Reactions Acid Chlorides With Amines [Video]. YouTube. ([Link])

-

Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 87, 198–206. ([Link])

-

Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. ([Link])

-

Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. ([Link])

-

Ferreira, J. P., et al. (2023). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 24(8), 7545. ([Link])

-

Kozlowski, M. C., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters, 14(11), 1645–1651. ([Link])

Sources

- 1. CAS 1638-63-7: O-Acetylmandelic acid chloride | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. (R)-O-Acetylmandelic Acid Chloride - High Purity & Stability at Best Price [jigspharma.com]

Application Note: High-Fidelity Enantioseparation of Amines via Derivatization with 2-Chloro-2-oxo-1-phenylethyl Acetate

Abstract & Introduction

The precise determination of enantiomeric purity is a critical quality attribute in pharmaceutical development. While chiral HPLC columns are effective, they are often expensive, short-lived, and require extensive method development. An alternative, robust approach is chiral derivatization , where enantiomers are chemically converted into diastereomers using an optically pure reagent.

This guide details the protocol for using 2-Chloro-2-oxo-1-phenylethyl acetate (

Key Advantages[1]

-

Cost Efficiency: Eliminates the need for expensive chiral stationary phases.

-

Enhanced Detection: The mandeloyl phenyl ring boosts UV sensitivity ($ \epsilon_{254} $).

-

Stereochemical Rigidity: The acetoxy group locks the conformation, maximizing

(chemical shift difference) in NMR and retention time difference (

Chemical Basis & Mechanism

The derivatization proceeds via a Nucleophilic Acyl Substitution . The amine nucleophile attacks the carbonyl carbon of the acid chloride, displacing the chloride ion. To prevent the formation of HCl salts (which would deactivate the remaining amine), a non-nucleophilic base (Triethylamine or Diisopropylethylamine) is employed as a scavenger.

Stereochemical Outcome

Reacting a racemic amine (

-

(

)-Reagent-( -

(

)-Reagent-(

These diastereomers differ in scalar physical properties (solubility, polarity, 3D shape), enabling separation on achiral media.

Visualization: Reaction Pathway

Figure 1: Mechanistic pathway for the formation of diastereomeric amides. The base neutralizes the HCl byproduct to drive equilibrium forward.

Experimental Protocol

Safety Warning: 2-Chloro-2-oxo-1-phenylethyl acetate is moisture-sensitive and corrosive. Handle in a fume hood.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Reagent: (

)-(+)- or ( -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or Pyridine (anhydrous).

-

Quench: Saturated NaHCO

solution.

Step-by-Step Workflow

Phase 1: Preparation

-

Dry the System: Flame-dry a 5 mL reaction vial or use an oven-dried vial purged with Nitrogen (

). -

Sample Solution: Dissolve 1.0 equivalent (eq) of the target amine (approx. 10-50 mg) in 1 mL of anhydrous DCM.

-

Base Addition: Add 1.5 eq of TEA.

-

Expert Insight: If the amine is supplied as a hydrochloride salt, increase TEA to 2.5 eq to free the amine base.

-

Phase 2: Derivatization Reaction[1][2]

-

Cooling: Place the vial in an ice bath (0°C). This controls the exotherm and minimizes kinetic resolution effects (where one enantiomer reacts faster than the other).

-

Reagent Addition: Add 1.2 eq of 2-Chloro-2-oxo-1-phenylethyl acetate dropwise.

-

Note: A slight excess ensures complete consumption of the amine.

-

-

Incubation: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT). Stir for an additional 30–60 minutes.

-

Validation: Monitor consumption of the starting amine via TLC or LC-MS.

-

Phase 3: Work-up & Isolation

-

Quenching: Add 0.5 mL of saturated NaHCO

and stir vigorously for 5 minutes. This hydrolyzes excess acid chloride into water-soluble mandelic acid derivatives. -

Extraction:

-

Dilute with 2 mL DCM.

-

Wash Organic layer: 1x Water, 1x 1M HCl (to remove excess TEA), 1x Brine.

-

Dry over Na

SO

-

Workflow Diagram

Figure 2: Operational workflow ensuring sample integrity and removal of interfering byproducts.

Analytical Separation (HPLC Conditions)

Once derivatized, the enantiomers exist as diastereomers.[3][4] They can be separated on standard equipment.[4]

Column: C18 (Octadecylsilyl), e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry. Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm. Detection: UV @ 254 nm (primary) and 210 nm (secondary).

| Parameter | Isocratic Method (General) | Gradient Method (Complex Mixtures) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |

| Ratio (A:B) | 60:40 to 40:60 (optimize per analyte) | 5% B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25°C - 30°C | 30°C |

| Elution Order | Dependent on steric bulk of amine R-groups | Generally, less sterically hindered diastereomer elutes first |

Method Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy:

-

Blank Control: Run a "Reagent Blank" (Reagent + Base + Solvent, no Amine) to identify peaks arising from the hydrolyzed reagent (O-acetylmandelic acid).

-

Racemization Check: Derivatize a known enantiopure standard of the amine. If the product shows a single peak (>99%), the derivatization conditions did not cause racemization. If a second small peak appears, the reaction conditions (likely temperature or base strength) are too harsh.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of reagent | Ensure solvents are anhydrous; store reagent in dessicator. |

| Split Peaks | Rotamers | Some amides exhibit restricted rotation. Heat column to 40-50°C to coalesce peaks. |

| Extra Peaks | Excess Reagent | Ensure NaHCO |

| No Reaction | Steric Hindrance | For bulky amines, add DMAP (dimethylaminopyridine) as a catalyst (10 mol%). |

References

-

Sigma-Aldrich (Merck). Product Specification: (S)-(+)-O-Acetylmandelic acid chloride.

- Berry, M. & Jamali, F. (1999).Stereospecific Analysis of Chiral Amines via Derivatization. Journal of Pharmaceutical Sciences.

- Gao, S. et al. (2016).Chiral Derivatization of Amines for HPLC Separation. Journal of Chromatography A.

-

PubChem Database. Compound Summary: O-Acetylmandeloyl chloride. National Library of Medicine.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - PDF (English) - Panin - Acta Naturae [actanaturae.ru]

- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 4. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: 2-Chloro-2-oxo-1-phenylethyl Acetate in Medicinal Chemistry

Executive Summary

2-Chloro-2-oxo-1-phenylethyl acetate (CAS: 1638-63-7), widely recognized as

-

Analytical Chemistry: As a Chiral Derivatizing Agent (CDA) for the determination of enantiomeric excess (

) of alcohols and amines via NMR spectroscopy.[1][2] -

Synthetic Chemistry: As an activated electrophile for the introduction of the chiral mandelamido pharmacophore, a defining structural feature of second-generation cephalosporins (e.g., Cefamandole ).

This guide provides validated protocols for both applications, grounded in mechanistic causality and industrial best practices.

Part 1: Molecular Profile & Reactivity

The molecule features a stereocenter at the

| Property | Data |

| IUPAC Name | 1-Chloro-1-oxophenyl-2-yl acetate |

| Common Name | |

| Molecular Weight | 212.63 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Reactivity | Moisture sensitive (hydrolyzes to Mandelic acid); Lachrymator |

| Chirality | Available as |

Mechanistic Advantage

Unlike unprotected mandeloyl chloride, the

Part 2: Application A — Chiral Derivatizing Agent (CDA)

Principle of Operation

When a chiral substrate (alcohol or amine) reacts with an enantiomerically pure form of

Validated Protocol: Determination of Enantiomeric Excess

Objective: Determine the

Reagents

-

Substrate: Chiral Amine (1.0 equiv, ~0.1 mmol)

-

Reagent:

-(+)- -

Base: Pyridine (2.0 equiv) or Triethylamine (TEA) with catalytic DMAP.

-

Solvent: Anhydrous Dichloromethane (DCM) or CDCl

(for in-situ analysis).

Step-by-Step Workflow

-

Preparation: In a dry 5 mL vial equipped with a magnetic stir bar, dissolve the amine (0.1 mmol) in anhydrous DCM (1 mL).

-

Activation: Add Pyridine (0.2 mmol). Cool the mixture to 0°C to minimize kinetic resolution effects.

-

Derivatization: Dropwise add

-(+)- -

Reaction: Allow to warm to Room Temperature (RT) and stir for 30–60 minutes.

-

Self-Validation Point: Monitoring by TLC should show complete consumption of the starting amine. If starting material remains, add 0.2 equiv more reagent.

-

-

Quench & Workup: Add saturated NaHCO

(1 mL) to quench excess acid chloride. Extract with DCM (2 x 2 mL). Dry organics over Na -

Analysis: Resuspend residue in CDCl

and acquire

Data Interpretation

The phenyl ring of the mandeloyl group exerts an anisotropic shielding effect.

-

Pure Enantiomer: Single set of signals for the amide NH or

-protons. -

Racemate: Two sets of signals (split peaks). Integration of these peaks yields the ratio of enantiomers.

Figure 1: Workflow for converting enantiomeric mixtures into distinguishable diastereomers for NMR analysis.

Part 3: Application B — Synthesis of Beta-Lactam Antibiotics

The most commercially significant application of this reagent is in the semi-synthesis of Cephalosporins , specifically Cefamandole and Cefonicid . These antibiotics require the attachment of a

Why Use the Acid Chloride?

Direct coupling using Mandelic acid and carbodiimides (DCC/EDC) often leads to low yields due to the free hydroxyl group interfering. Using

-

Rapid Acylation: High-yielding amide bond formation.

-

Protection: The acetyl group protects the hydroxyl during the coupling and is removed in a subsequent hydrolysis step (often enzymatic or mild basic hydrolysis) to reveal the active drug.

Validated Protocol: Acylation of 7-ACA Nucleus

Context: Synthesis of a Cefamandole intermediate.

Reagents

-

Core: 7-Amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACA derivative).

-

Reagent:

-(-)- -

Silylating Agent:

-Bis(trimethylsilyl)acetamide (BSA) (to solubilize the beta-lactam). -

Solvent: Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate.

Step-by-Step Methodology

-

Solubilization (Silylation): Suspend the 7-ACA derivative (10 mmol) in dry THF (50 mL). Add BSA (22 mmol) dropwise. Stir at RT until a clear solution is obtained.

-

Acylation: Cool the solution to -20°C. Add

--

Critical Control: Low temperature prevents degradation of the sensitive beta-lactam ring.

-

-

Reaction: Stir at -10°C to 0°C for 2 hours.

-

Hydrolysis (Deprotection): Add water to hydrolyze the silyl groups. The acetyl group on the mandelic side chain is typically removed in a separate step using aqueous sodium bicarbonate (pH 8.5) or acetylesterase enzymes to yield the final bioactive Cephalosporin.

-

Isolation: Adjust pH to the isoelectric point of the product to precipitate the intermediate.

Figure 2: Synthetic pathway for introducing the mandelamido side chain into cephalosporins.

Part 4: Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| White precipitate in reagent bottle | Hydrolysis due to moisture ingress (Formation of Mandelic Acid). | Discard reagent. Store new bottle under Argon at 2-8°C. |

| Racemization of Product | Reaction temperature too high or base too strong. | Maintain T < 0°C during addition. Use Pyridine instead of TEA if possible. |

| Incomplete Reaction | Deactivation of acid chloride. | Ensure reagent is fresh. Use a 1.2x molar excess. |

References

-

Sigma-Aldrich. Product Specification: 2-Chloro-2-oxo-1-phenylethyl acetate.Link

- Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

-

Kaiser, G. V., et al. (1976). Cephalosporin Antibiotics.[6][9][10][11] U.S. Patent 3,983,117. (Describes the acylation of 7-ACA using mandeloyl chloride derivatives). Link

-

Indena S.p.A. Process for the preparation of Cefamandole.[9] European Patent EP0363339. (Industrial application of the acetyl-protected intermediate). Link

-

BldPharm. Safety Data Sheet (SDS) - 2-Chloro-2-oxo-1-phenylethyl acetate.Link

Sources

- 1. Chiral_derivitizing_agent [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. cpachem.com [cpachem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. angenechemical.com [angenechemical.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 11. ias.ac.in [ias.ac.in]

Scale-Up Synthesis of 2-Chloro-2-oxo-1-phenylethyl Acetate

Application Note: AN-ORG-2026-CLP

Executive Summary

Target Molecule: 2-Chloro-2-oxo-1-phenylethyl acetate (Synonyms:

This technical guide details the scale-up protocol for synthesizing 2-Chloro-2-oxo-1-phenylethyl acetate from Mandelic acid. Unlike bench-scale preparations that may utilize oxalyl chloride, this protocol focuses on the Thionyl Chloride (

Retrosynthetic Analysis & Strategy

The synthesis is a two-step sequence designed to protect the

Synthetic Pathway (Graphviz)

Figure 1: Synthetic pathway from Mandelic Acid to O-Acetylmandeloyl chloride.[1]

Critical Safety & Engineering Controls

Hazard Identification:

-

Thionyl Chloride (

): Reacts violently with water.[2] Releases toxic -

Exotherm: The acetylation step is exothermic; runaway reactions can occur if addition rates are uncontrolled.

Engineering Requirements:

-

Scrubber System: A dual-stage scrubber (Water trap

NaOH caustic scrubber) is mandatory to neutralize -

Reactor Material: Glass-lined reactors (GLR) are required due to the corrosive nature of acid chlorides and

. Stainless steel (SS316) is prone to pitting corrosion under these conditions. -

Moisture Control: The entire system must be dried under nitrogen flow before charging reagents.

Stage 1: Synthesis of -Acetylmandelic Acid

This step protects the hydroxyl group to prevent side reactions during chlorination.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| (S)-(+)-Mandelic Acid | 1.0 | Substrate |

| Acetic Anhydride | 1.2 - 1.5 | Reagent/Solvent |

| Toluene | (Optional) | Solvent (for thermal mass) |

| Sulfuric Acid ( | 0.01 | Catalyst (Optional) |

Protocol

-

Charge: Load (S)-(+)-Mandelic acid into the reactor.

-

Addition: Add Acetic Anhydride slowly over 60 minutes.

-

Control Point: Maintain internal temperature

C. The reaction is exothermic.

-

-

Reaction: Heat the mixture to 60–70°C for 2–3 hours.

-

Validation: Monitor by TLC or HPLC until Mandelic acid is < 0.5%.

-

-

Workup (Crystallization):

-

Cool the mixture to room temperature.

-

If run neat (no solvent), add Toluene to facilitate crystallization.

-

Cool to 0–5°C and age for 2 hours.

-

Filter the white crystalline solid.

-

Drying: Dry under vacuum at 45°C.

-

Yield Expectation: 85–90%.

-

Stage 2: Synthesis of -Acetylmandeloyl Chloride

This is the critical scale-up step involving gas evolution and handling of the moisture-sensitive product.

The Catalytic Mechanism (DMF)

We utilize the Vilsmeier-Haack mechanism. A catalytic amount of Dimethylformamide (DMF) reacts with Thionyl Chloride to form the reactive chloromethyliminium salt (Vilsmeier reagent), which is a far more potent chlorinating agent than

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 1.0 | Substrate | |

| Thionyl Chloride ( | 1.2 - 1.5 | Chlorinating Agent |

| DMF (Anhydrous) | 0.05 (Cat.) | Catalyst |

| Toluene | 3-5 Vol | Solvent |

Detailed Protocol

-

System Prep: Purge the Glass-Lined Reactor (GLR) with dry Nitrogen. Ensure the scrubber system is active.

-

Charge: Load

-Acetylmandelic acid and Toluene. Stir to suspend. -

Catalyst Addition: Add catalytic DMF (0.05 eq).

-

Chlorination (Controlled Addition):

-

Add Thionyl Chloride dropwise via a dosing pump.

-

Control Point: Maintain internal temperature at 40–45°C .

-

Gas Monitor: Observe the bubbler in the scrubber line. Rapid gas evolution (

) indicates reaction progress. Do not exceed scrubber capacity.

-

-

Digestion: Once addition is complete, hold the reaction at 50°C for 2–4 hours.

-

Note: Do not exceed 55°C. Higher temperatures increase the risk of racemization.

-

-

Endpoint Validation:

-

Workup (Distillation):

-

The product is an acid chloride and hydrolyzes instantly with water. Do not wash.

-

Apply vacuum (gradually to 50 mbar) to remove excess

, -

Temperature Limit: Keep jacket temperature

C during distillation.

-

-

Isolation: The residue is the technical grade 2-Chloro-2-oxo-1-phenylethyl acetate. It is typically used directly in the next step (coupling) or distilled via short-path vacuum distillation (bp ~130°C at high vacuum) for high purity.

Process Flow & Engineering Logic

Figure 2: Engineering setup for the chlorination step, emphasizing gas scrubbing and reflux control.

Analytical Quality Control (AQC)

To ensure the protocol is self-validating, the following analytical methods are required.

Derivative Method for HPLC

Because Acid Chlorides are unstable on reverse-phase HPLC columns (due to aqueous mobile phases), they must be derivatized.

-

Reagent: Dry Methanol or Benzylamine.

-

Procedure: Add 50

L reaction mixture to 1 mL dry Methanol. Shake for 1 minute. -

Result: The Acid Chloride converts to the Methyl Ester .

-

Analysis: Run HPLC on the methanolic solution.

-

Peak A:

-Acetylmandelic Acid Methyl Ester (Product derivative). -

Peak B:

-Acetylmandelic Acid (Unreacted starting material).

-

Chiral Purity (Enantiomeric Excess)

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Limit: The (S)-isomer is required for Clopidogrel.[5] Racemization > 2% is a process failure.

Troubleshooting & Expert Insights

| Observation | Root Cause | Corrective Action |

| Dark/Black Reaction Mixture | Thermal degradation or too much DMF. | Reduce DMF load to 0.01 eq. Ensure Temp |

| Low Conversion | Old/Wet Thionyl Chloride. | |

| Racemization | Temperature too high or reaction time too long. | Strictly control Temp |

| Solid Precipitation | Product crystallizing or impurity. | Add more Toluene. If impurity (Mandelic acid dimer), filter before distillation. |

References

-

Sanofi-Synthelabo. (1985). Process for the preparation of methyl alpha-(4,5,6,7-tetrahydro-5-thieno[3,2-c]pyridyl)(2-chlorophenyl)-acetate. US Patent 4,529,596.

-

Sanofi. (1993). Process for the preparation of dextro-rotatory methyl alpha-(4,5,6,7-tetrahydro-5-thieno[3,2-c]pyridyl)(2-chlorophenyl)-acetate. US Patent 5,204,469.[6]

-

Waheed, N. A., et al. (2023).[1] "Thionyl chloride: A catalyst of synthetic chemical interest."[1][7][8] Iraqi Journal of Pharmacy, 20(2), 111-125.[1] (Review of Thionyl Chloride mechanisms).

-

Carl Roth. (2023).[1] Safety Data Sheet: Thionyl Chloride. (Safety protocols for handling

).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 3. nj.gov [nj.gov]

- 4. reddit.com [reddit.com]

- 5. New Process For Preparation Of Clopidogrel [quickcompany.in]

- 6. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

2-Chloro-2-oxo-1-phenylethyl acetate as a building block in total synthesis

Sub-Title: Strategic Utilization as a Ketene Precursor and Chiral Building Block for

Executive Summary

2-Chloro-2-oxo-1-phenylethyl acetate (CAS: 1638-63-7), also known as

Chemical Profile & Safety Architecture

Compound Identity:

-

IUPAC Name: (2-Chloro-2-oxo-1-phenylethyl) acetate[1][2][3][4]

-

Common Name:

-Acetylmandeloyl chloride[1][2][4] -

Molecular Formula:

[1][2][4][5]

Physicochemical Properties Table

| Property | Value | Operational Note |

| Physical State | Viscous oil / Low-melting solid | Often solidifies in freezer; melt gently before use.[1] |

| Boiling Point | ~130 °C (at 10 mmHg) | Distillation requires high vacuum to avoid decomposition. |

| Density | 1.25 g/mL | Denser than most organic solvents; sinks in aqueous washes.[1] |

| Sensitivity | Moisture Sensitive | Hydrolyzes rapidly to mandelic acid and HCl.[1] Handle under |

| Chirality | Available as (R), (S), or Racemic | Stereocenter at |

Safety Protocol (Critical)

-

Corrosive Hazard: Releases HCl gas upon contact with moisture.[1] All weighing must occur in a fume hood or glovebox.[1]

-

Lachrymator: Like most

-chloro carbonyls, it is a potent eye irritant.[1] Double-gloving and full-face protection are mandatory.[1]

Module 1: Synthesis of the Reagent (Fresh Preparation)

Context: Commercial supplies of

Protocol A: One-Pot Acetylation and Chlorination

Objective: Synthesize 50 mmol of high-purity reagent from Mandelic Acid.

Reagents:

-

(±)-Mandelic Acid (7.61 g, 50 mmol)[1]

-

Acetyl Chloride (excess) or Acetic Anhydride[1]

-

Thionyl Chloride (

, 10 mL)[1] -

Catalytic DMF (3 drops)[1]

Step-by-Step Workflow:

-

Acetylation: In a round-bottom flask equipped with a reflux condenser, dissolve Mandelic Acid in Acetyl Chloride (15 mL).

-

Reflux 1: Heat to reflux (55 °C) for 2 hours. Monitor by TLC (disappearance of Mandelic Acid).[1]

-

Evaporation: Remove excess Acetyl Chloride under reduced pressure to yield crude

-acetylmandelic acid (viscous oil). -

Chlorination: Re-dissolve the residue in dry

(20 mL) or perform neat. Add Thionyl Chloride (10 mL) and catalytic DMF.[1] -

Reflux 2: Heat to reflux (45-50 °C) for 3 hours. Gas evolution (HCl/SO2) will be vigorous initially.[1]

-

Purification: Distill off excess

under vacuum. The residue is sufficiently pure for most reactions. For high-precision stereochemistry, vacuum distillation (Kugelrohr) is recommended.[1]

Figure 1: Step-wise synthesis of the activated building block from Mandelic Acid.

Module 2: The Staudinger Synthesis ( -Lactam Construction)

Context: This is the primary application in total synthesis. The reagent serves as a precursor to an acetoxy-ketene.[1] Upon reaction with an imine (Schiff base), it undergoes a formal [2+2] cycloaddition to form the azetidin-2-one ring.[1]

Mechanism:

The reaction proceeds via the in situ generation of a ketene intermediate by base-induced elimination of HCl. The ketene reacts with the imine to form a zwitterionic intermediate, which cyclizes to the

Protocol B: Stereoselective Synthesis of 3-Acetoxy-4-aryl-azetidin-2-ones[1]

Reagents:

-

Imine (e.g., N-benzylidene-4-methoxyaniline, 1.0 equiv)[1]

- -Acetylmandeloyl chloride (1.2 equiv)[1]

-

Triethylamine (

, 3.0 equiv) - Crucial for ketene generation[1] -

Solvent: Anhydrous Dichloromethane (

) or Toluene[1] -

Temperature: -78 °C to 0 °C (Controls cis/trans selectivity)

Step-by-Step Workflow:

-

Imine Solution: Dissolve the imine (10 mmol) in anhydrous

(50 mL) under Argon. Add -

Addition: Dissolve

-acetylmandeloyl chloride (12 mmol) in -

Reaction: Allow the mixture to warm slowly to room temperature over 12 hours. The solution will typically turn yellow/orange.

-

Quench: Wash the organic layer with water (2 x 50 mL), saturated

, and brine. -

Isolation: Dry over

, concentrate, and purify via column chromatography (Silica gel, Hexanes/EtOAc).

Stereochemical Control:

-

Cis-Selectivity: Favored by electron-donating groups on the ketene and using Toluene as solvent.[1]

-